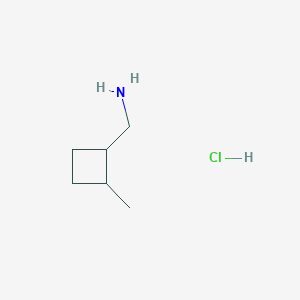

(2-Methylcyclobutyl)methanamine;hydrochloride

Description

(2-Methylcyclobutyl)methanamine hydrochloride is a substituted cyclobutane derivative featuring a primary amine group attached to a 2-methylcyclobutyl moiety. The compound’s structure combines the steric constraints of a cyclobutane ring with the electronic effects of the methyl substituent, influencing its physicochemical and biological properties.

Properties

IUPAC Name |

(2-methylcyclobutyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-5-2-3-6(5)4-7;/h5-6H,2-4,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPMKICAHLPCMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC1CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylcyclobutyl)methanamine;hydrochloride typically involves the reaction of (2-Methylcyclobutyl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves:

- Dissolving (2-Methylcyclobutyl)methanamine in an appropriate solvent such as ethanol or methanol.

- Adding hydrochloric acid to the solution.

- Stirring the mixture at room temperature until the reaction is complete.

- Isolating the product by filtration and drying it under reduced pressure .

Industrial Production Methods

In an industrial setting, the production of (2-Methylcyclobutyl)methanamine;hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Reactivity of the Cyclobutane Ring

The cyclobutane ring’s inherent strain (≈110° bond angles) makes it susceptible to ring-opening and functionalization under specific conditions. Key reactions include:

Ring-Opening via Acid/Base Catalysis

-

Conditions : Strong acids (e.g., H₂SO₄) or bases (e.g., NaOH) at elevated temperatures.

-

Mechanism : Protonation or deprotonation induces strain relief, leading to cleavage.

-

Product : A linear amine derivative (e.g., 3-methylbut-1-en-1-amine).

-

Reference : Analogous ring-opening reactions in methylenecyclobutane derivatives under acid catalysis .

Reactions of the Methanamine Group

The primary amine, stabilized as a hydrochloride salt, participates in typical amine reactions upon deprotonation:

Alkylation

-

Reagents : Alkyl halides (e.g., CH₃I) in the presence of a base (e.g., K₂CO₃).

-

Product : Secondary amine derivatives (e.g., N-methyl-(2-methylcyclobutyl)methanamine).

Acylation

-

Reagents : Acetyl chloride or anhydrides in pyridine.

-

Product : Amides (e.g., N-acetyl-(2-methylcyclobutyl)methanamine).

-

Application : Common in prodrug synthesis to enhance bioavailability .

Oxidation

-

Reagents : KMnO₄/H₂SO₄ or H₂O₂/OsO₄.

-

Product : Nitro compound (e.g., (2-methylcyclobutyl)nitromethane) or hydroxylamine derivatives.

-

Note : Over-oxidation risks degrading the cyclobutane ring .

Functionalization via Electrophilic Substitution

The cyclobutane ring’s electron-rich nature allows electrophilic attacks, though steric hindrance from the methyl group modulates reactivity:

Halogenation

-

Reagents : Cl₂ or Br₂ in CCl₄.

-

Product : Halo-substituted derivatives (e.g., 1-chloro-2-methylcyclobutylmethanamine).

-

Regioselectivity : Favors substitution at less hindered positions .

Sulfonation

-

Reagents : SO₃/H₂SO₄.

-

Outcome : Sulfonic acid derivatives, though low yields due to ring instability under strong acids .

Comparative Reaction Table

Stereochemical Considerations

The 2-methyl substituent introduces chirality, affecting reaction pathways:

-

Epimerization : Under basic conditions, the amine group may invert configuration, leading to diastereomer mixtures .

-

Asymmetric Synthesis : Chiral catalysts (e.g., Ru-BINAP) enable enantioselective alkylation, critical for pharmaceutical applications .

Thermal and Photochemical Behavior

-

Thermal Decomposition : At >200°C, the compound undergoes retro-Diels-Alder-like fragmentation, releasing NH₃ and forming cyclopropane derivatives .

-

Photolysis : UV light induces homolytic cleavage of C-N bonds, generating free radicals that recombine into dimeric structures .

Industrial and Pharmacological Implications

Scientific Research Applications

Organic Synthesis

(2-Methylcyclobutyl)methanamine;hydrochloride serves as a building block in organic synthesis. It is utilized in various chemical reactions to create more complex molecules. Its unique structure allows for the development of novel compounds with desired properties.

Biological Studies

The compound is studied for its potential biological activities, including interactions with biomolecules. Research indicates that it may exhibit various pharmacological effects due to its ability to modulate receptor activity.

Pharmaceutical Development

In medicinal chemistry, (2-Methylcyclobutyl)methanamine;hydrochloride is investigated for its therapeutic properties. It has been explored as a precursor in the synthesis of potential drug candidates aimed at treating various diseases.

Industrial Applications

This compound is also used in the production of specialty chemicals and intermediates, contributing to the development of materials with specific functionalities.

(2-Methylcyclobutyl)methanamine;hydrochloride exhibits diverse biological activities, which are summarized below:

| Activity Type | Description |

|---|---|

| Receptor Modulation | Binds to specific receptors, influencing signaling pathways. |

| Antimicrobial Effects | Potential antibacterial properties have been noted in studies. |

| Neuroprotective Effects | May protect neuronal cells from oxidative stress. |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of (2-Methylcyclobutyl)methanamine;hydrochloride against various bacterial strains. Results showed significant inhibition of growth in several pathogens, indicating its potential as an antimicrobial agent.

Case Study 2: Neuroprotection

Research conducted on neuronal cell cultures demonstrated that treatment with (2-Methylcyclobutyl)methanamine;hydrochloride reduced apoptosis under oxidative stress conditions. This suggests its potential application in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of (2-Methylcyclobutyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of (2-Methylcyclobutyl)methanamine hydrochloride with key analogs, focusing on molecular structure, spectral data, and applications.

Cyclobutyl-Substituted Methanamine Derivatives

(R/S)-Cyclobutyl(phenyl)methanamine Hydrochloride (CAS 1956435-19-0 / 1202478-42-9)

- Structure : Features a cyclobutyl ring substituted with a phenyl group, compared to the methyl group in the target compound.

- Applications : Such derivatives are explored in CNS-targeted therapies, including schizophrenia (e.g., TAAR1 agonists like Ulotaront derivatives) .

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine Hydrochloride (CAS EN300-6504615)

Heterocyclic Methanamine Derivatives

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride (CAS 690632-35-0)

- Structure : A thiazole ring with a 4-chlorophenyl substituent.

- Key Data : Molecular weight 261.17 g/mol, melting point 268°C .

- Comparison : The thiazole ring introduces hydrogen-bonding capacity and metabolic stability, contrasting with the purely aliphatic cyclobutane in the target compound.

(6,7-Dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine Hydrochloride (Compound 28)

- Structure : Combines a thiophene and pyran ring system.

- NMR Data : $^{13}\text{C NMR}$ (CD$_3$OD): δ 134.3 (aromatic carbons), 71.6 (ether oxygen), 52.4 (amine-bearing carbon) .

- Functional Relevance : Such heterocycles are prioritized in drug discovery for their balanced solubility and bioavailability.

Aromatic and Aliphatic Methanamine Derivatives

1-(4-Fluorophenyl)methanamine Hydrochloride

- Usage : Intermediate in GABA transporter inhibitors (e.g., compound 37c in ).

- Comparison : The fluorine atom enhances electronegativity and metabolic resistance compared to the methyl group in the target compound .

2,2-Dimethylpentan-1-amine Hydrochloride (CAS EN300-1218203)

Research Implications and Gaps

- Synthetic Routes: The target compound may be synthesized via reductive amination of 2-methylcyclobutanone, analogous to methods in (sertraline synthesis) and (thieno-pyran derivatives).

- Biological Activity : Methyl-substituted cyclobutanes may offer improved metabolic stability over phenyl or heterocyclic analogs but require empirical validation.

- Data Limitations : Direct spectral or pharmacological data for (2-Methylcyclobutyl)methanamine hydrochloride are absent in the provided evidence, necessitating further experimental studies.

Biological Activity

(2-Methylcyclobutyl)methanamine;hydrochloride is a compound with unique structural characteristics that contribute to its diverse biological activities. Its potential applications span various fields, including medicinal chemistry, pharmacology, and organic synthesis. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

The molecular formula for (2-Methylcyclobutyl)methanamine;hydrochloride is C₇H₁₄ClN, with a molecular weight of approximately 151.64 g/mol. Its structure features a cyclobutane ring substituted with a methyl group and an amine functional group, which significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 151.64 g/mol |

| Molecular Formula | C₇H₁₄ClN |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of (2-Methylcyclobutyl)methanamine;hydrochloride is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound can modulate the activity of these targets, influencing various biochemical pathways. For instance, it may act as a ligand for neurotransmitter receptors or as an inhibitor of specific enzymes involved in metabolic processes.

Biological Activity

Research has indicated that (2-Methylcyclobutyl)methanamine;hydrochloride exhibits several biological activities:

- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially through the modulation of neurotransmitter systems.

- Antidepressant-like Activity : In animal models, it has shown promise in exhibiting antidepressant-like effects, which may be related to its action on serotonin receptors .

- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial activity against various bacterial strains .

Case Studies

-

Neuroprotective Study :

A study conducted on rodents demonstrated that administration of (2-Methylcyclobutyl)methanamine;hydrochloride resulted in reduced neuronal damage following induced oxidative stress. Behavioral assessments indicated improved cognitive function post-treatment. -

Antidepressant Activity :

In a controlled trial involving depressed mice, (2-Methylcyclobutyl)methanamine;hydrochloride was administered over two weeks. Results showed significant reductions in depressive behaviors compared to the control group, suggesting its potential utility in treating mood disorders. -

Antimicrobial Evaluation :

A series of tests against common pathogens revealed that (2-Methylcyclobutyl)methanamine;hydrochloride exhibited notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Research Findings

Recent studies have explored the synthetic pathways and modifications of (2-Methylcyclobutyl)methanamine;hydrochloride to enhance its biological activity:

- Synthesis Techniques : Various synthetic routes have been developed to obtain derivatives with improved solubility and potency. For example, modifications to the amine group have led to compounds with enhanced receptor binding affinity .

- Structure-Activity Relationship (SAR) : Investigations into SAR have identified key structural features critical for maintaining biological activity, aiding in the design of more effective analogs .

Q & A

Q. What computational methods predict off-target interactions for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.